Cas no 2202118-53-2 (2-(Oxetan-3-yloxy)quinoline)

2-(Oxetan-3-yloxy)quinoline is a quinoline derivative featuring an oxetane ring substitution at the 3-position via an ether linkage. This structural motif imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science. The oxetane ring enhances metabolic stability and solubility while maintaining a compact molecular footprint, advantageous for drug design. Its reactivity allows for further functionalization, enabling applications in heterocyclic synthesis and ligand development. The compound’s balanced lipophilicity and polarity contribute to improved bioavailability in pharmaceutical research. Suitable for cross-coupling and nucleophilic substitution reactions, it serves as a versatile scaffold for constructing complex molecular architectures.
2-(Oxetan-3-yloxy)quinoline structure
2-(Oxetan-3-yloxy)quinoline structure
Product Name:2-(Oxetan-3-yloxy)quinoline
CAS No:2202118-53-2
MF:C12H11NO2
MW:201.221243143082
CID:5326679
Update Time:2025-05-26

2-(Oxetan-3-yloxy)quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-(oxetan-3-yloxy)quinoline
    • 2-(Oxetan-3-yloxy)quinoline
    • Inchi: 1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2
    • InChI Key: RJNFCDISZAYCIO-UHFFFAOYSA-N
    • SMILES: O1CC(C1)OC1C=CC2C=CC=CC=2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • XLogP3: 1.7
  • Topological Polar Surface Area: 31.4

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Additional information on 2-(Oxetan-3-yloxy)quinoline

Comprehensive Overview of 2-(Oxetan-3-yloxy)quinoline (CAS No. 2202118-53-2): Properties, Applications, and Research Insights

2-(Oxetan-3-yloxy)quinoline (CAS No. 2202118-53-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule combines the structural features of quinoline, a well-known scaffold in drug discovery, with an oxetane ring, a motif increasingly valued for its metabolic stability and polarity modulation. The unique oxetane-quinoline hybrid structure positions this compound as a promising candidate for diverse applications, from medicinal chemistry to advanced material design.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 2-(Oxetan-3-yloxy)quinoline. Researchers frequently search for "oxetane derivatives in drug design" or "quinoline-based bioactive molecules," reflecting its relevance in addressing challenges such as drug solubility improvement and targeted delivery systems. The compound's CAS No. 2202118-53-2 serves as a critical identifier in patent literature and regulatory documentation, underscoring its commercial potential.

The oxetane moiety in 2-(Oxetan-3-yloxy)quinoline contributes to its enhanced metabolic stability, a property highly sought after in modern small-molecule therapeutics. This aligns with current industry priorities like "extending drug half-life" and "reducing dosing frequency." Meanwhile, the quinoline core offers opportunities for structure-activity relationship (SAR) optimization, making it adaptable for various kinase inhibitors or antimicrobial agents development.

From a synthetic chemistry perspective, 2-(Oxetan-3-yloxy)quinoline exemplifies innovations in C-O bond formation strategies. Its preparation often involves transition-metal-catalyzed coupling or nucleophilic substitution reactions, topics frequently searched by organic chemists. The compound's molecular weight (215.22 g/mol) and moderate lipophilicity make it particularly interesting for blood-brain barrier permeability studies, a hot topic in neurological drug development.

Material scientists have explored 2-(Oxetan-3-yloxy)quinoline for its potential in photoactive materials, given the quinoline's fluorescent properties combined with the oxetane's ring strain. This dual functionality responds to growing demands for "smart materials for sensors" and "organic electronics." The compound's thermal stability (typically stable up to 200°C) further supports such applications.

In analytical chemistry, 2-(Oxetan-3-yloxy)quinoline serves as a valuable HPLC reference standard due to its distinct UV absorption profilemax ~250 nm and 320 nm). Laboratories frequently search for "quinoline-based analytical markers" or "oxetane-containing reference compounds," highlighting its utility in method development and quality control workflows.

The environmental fate of 2-(Oxetan-3-yloxy)quinoline has also become a research focus, with studies investigating its biodegradation pathways and ecotoxicological profile. These investigations align with global initiatives for "sustainable chemical innovation" and "green pharmaceutical synthesis," addressing concerns about persistent organic pollutants.

Patent analysis reveals growing intellectual property activity around 2-(Oxetan-3-yloxy)quinoline derivatives, particularly in areas of anticancer agents and anti-inflammatory drugs. The compound's structural versatility allows for diverse modifications at the quinoline 4-position or oxetane ring, enabling tailored physicochemical properties for specific applications.

As research continues, 2-(Oxetan-3-yloxy)quinoline (CAS No. 2202118-53-2) stands at the intersection of multiple scientific frontiers. Its dual functionality addresses contemporary needs in fragment-based drug discovery, bioisostere development, and functional material engineering, making it a compelling subject for both academic and industrial investigation.

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